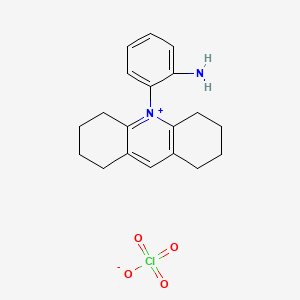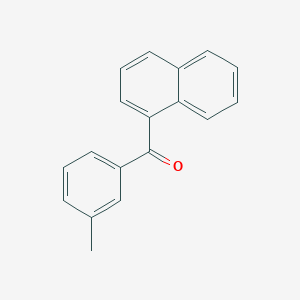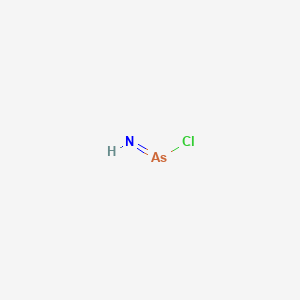
Chloro(imino)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(imino)arsane is an organoarsenic compound characterized by the presence of a chlorine atom and an imino group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(imino)arsane can be synthesized through several methods. One common approach involves the reaction of arsenic trichloride with ammonia or primary amines under controlled conditions. The reaction typically proceeds as follows:
AsCl3+NH3→AsCl2(NH2)+HCl
Further reaction with additional chlorine sources can yield this compound:
AsCl2(NH2)+Cl2→AsCl(NH)+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using arsenic trichloride and ammonia or amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(imino)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert this compound to arsenic hydrides or other reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and other reduced arsenic species.
Substitution: Various substituted arsenic compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro(imino)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of chloro(imino)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsine (AsH₃): A simple arsenic hydride with different chemical properties.
Dimethylarsine (As(CH₃)₂H): An organoarsenic compound with two methyl groups attached to arsenic.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with three phenyl groups attached to arsenic.
Uniqueness of Chloro(imino)arsane
This compound is unique due to the presence of both a chlorine atom and an imino group attached to the arsenic atom
Eigenschaften
Molekularformel |
AsClHN |
|---|---|
Molekulargewicht |
125.39 g/mol |
IUPAC-Name |
chloro(imino)arsane |
InChI |
InChI=1S/AsClHN/c2-1-3/h3H |
InChI-Schlüssel |
RURDYFMGDXOPKE-UHFFFAOYSA-N |
Kanonische SMILES |
N=[As]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


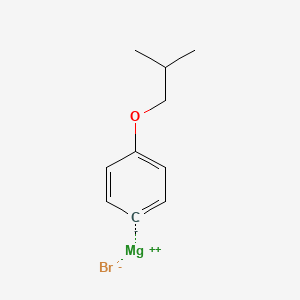
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
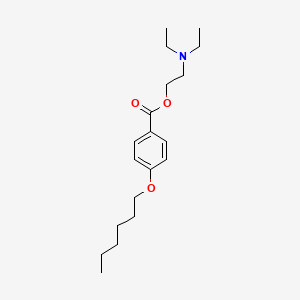
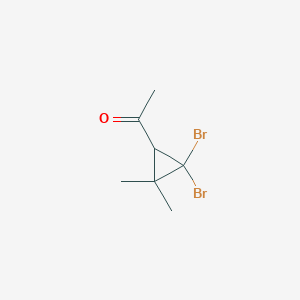
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)

![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
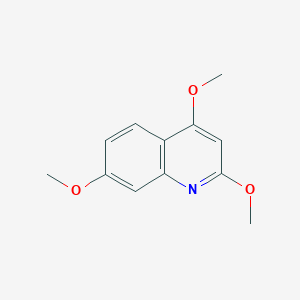
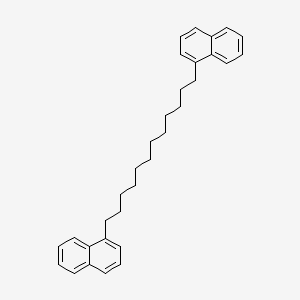

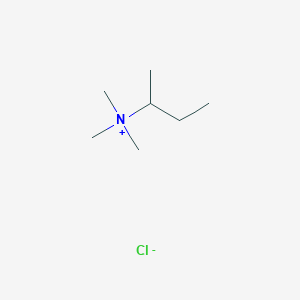
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
